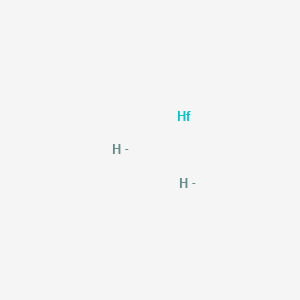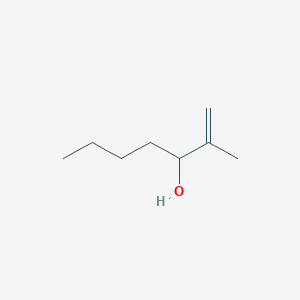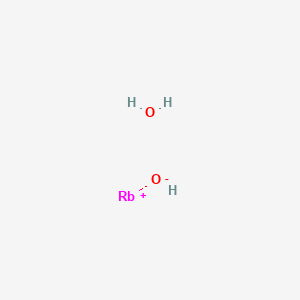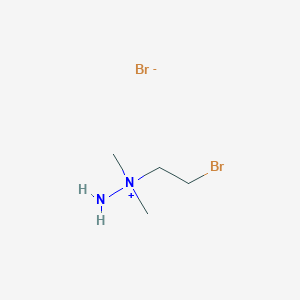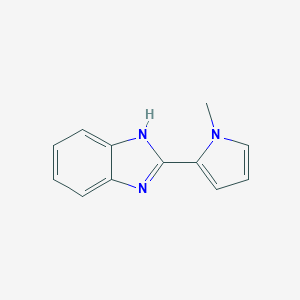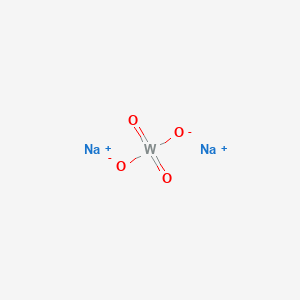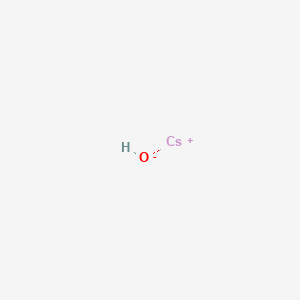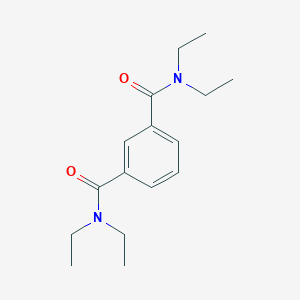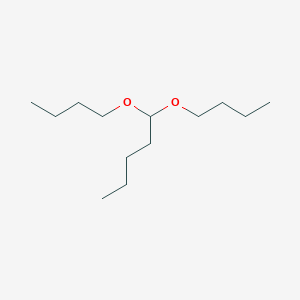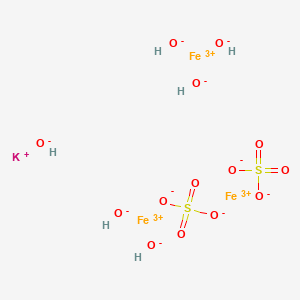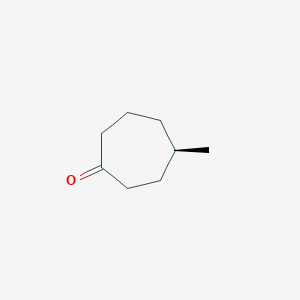
(4R)-4-Methylcycloheptan-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(4R)-4-Methylcycloheptan-1-one, also known as Pulegone, is a cyclic ketone commonly found in the essential oils of various plants. It has a unique odor and flavor and is widely used in the fragrance and flavor industry. Apart from its commercial applications, Pulegone has also been studied for its potential therapeutic properties.
作用机制
The mechanism of action of (4R)-4-Methylcycloheptan-1-one is not fully understood. However, studies have suggested that it exerts its therapeutic effects by modulating various signaling pathways. (4R)-4-Methylcycloheptan-1-one has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the inflammatory response. It also inhibits the activity of 5-lipoxygenase (5-LOX), an enzyme involved in the synthesis of leukotrienes, which are mediators of inflammation. (4R)-4-Methylcycloheptan-1-one has also been shown to activate the Nrf2/ARE pathway, which plays a crucial role in cellular defense against oxidative stress.
生化和生理效应
(4R)-4-Methylcycloheptan-1-one has been shown to have various biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α). (4R)-4-Methylcycloheptan-1-one has also been shown to reduce the production of reactive oxygen species (ROS), which are involved in oxidative stress. Additionally, (4R)-4-Methylcycloheptan-1-one has been shown to have analgesic and antipyretic effects.
实验室实验的优点和局限性
(4R)-4-Methylcycloheptan-1-one has several advantages for lab experiments. It is readily available, easy to synthesize, and has a high purity. It also has a unique odor and flavor, making it easy to identify. However, (4R)-4-Methylcycloheptan-1-one has some limitations for lab experiments. It has a low solubility in water, making it difficult to use in aqueous solutions. Additionally, (4R)-4-Methylcycloheptan-1-one has a low stability at high temperatures, making it unsuitable for experiments that involve high temperatures.
未来方向
There are several future directions for the study of (4R)-4-Methylcycloheptan-1-one. One potential direction is the development of (4R)-4-Methylcycloheptan-1-one-based drugs for the treatment of various diseases. Another direction is the study of the potential synergistic effects of (4R)-4-Methylcycloheptan-1-one with other compounds. Additionally, the study of the pharmacokinetics and pharmacodynamics of (4R)-4-Methylcycloheptan-1-one can provide valuable insights into its therapeutic potential. Finally, the study of the potential toxicity of (4R)-4-Methylcycloheptan-1-one is essential for its safe use in various applications.
Conclusion:
In conclusion, (4R)-4-Methylcycloheptan-1-one is a cyclic ketone with a unique odor and flavor. It has various commercial applications in the fragrance and flavor industry and has also been studied for its potential therapeutic properties. (4R)-4-Methylcycloheptan-1-one has been shown to have antimicrobial, antifungal, anti-inflammatory, and antioxidant effects. It also has potential anticancer properties. (4R)-4-Methylcycloheptan-1-one can be synthesized through various methods, with the oxidation of menthone being the most commonly used method. While (4R)-4-Methylcycloheptan-1-one has several advantages for lab experiments, it also has some limitations. There are several future directions for the study of (4R)-4-Methylcycloheptan-1-one, including the development of (4R)-4-Methylcycloheptan-1-one-based drugs and the study of its potential toxicity.
合成方法
(4R)-4-Methylcycloheptan-1-one can be synthesized through various methods, including the oxidation of menthone, the reduction of piperitone, and the rearrangement of α-pinene oxide. The most commonly used method is the oxidation of menthone, which involves the use of oxidizing agents such as chromic acid or potassium permanganate. This method yields a high purity of (4R)-4-Methylcycloheptan-1-one, making it suitable for various applications.
科学研究应用
(4R)-4-Methylcycloheptan-1-one has been studied extensively for its potential therapeutic properties. It has been shown to have antimicrobial, antifungal, anti-inflammatory, and antioxidant effects. (4R)-4-Methylcycloheptan-1-one has also been studied for its potential anticancer properties. Studies have shown that (4R)-4-Methylcycloheptan-1-one can induce apoptosis in cancer cells, making it a potential candidate for cancer therapy.
属性
CAS 编号 |
13609-59-1 |
|---|---|
产品名称 |
(4R)-4-Methylcycloheptan-1-one |
分子式 |
C8H14O |
分子量 |
126.2 g/mol |
IUPAC 名称 |
(4R)-4-methylcycloheptan-1-one |
InChI |
InChI=1S/C8H14O/c1-7-3-2-4-8(9)6-5-7/h7H,2-6H2,1H3/t7-/m1/s1 |
InChI 键 |
WXVNSHRGPVHBPD-SSDOTTSWSA-N |
手性 SMILES |
C[C@@H]1CCCC(=O)CC1 |
SMILES |
CC1CCCC(=O)CC1 |
规范 SMILES |
CC1CCCC(=O)CC1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




